Bromure de baryum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

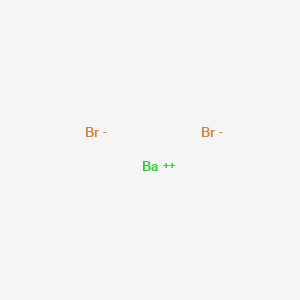

Barium Bromide (BaBr2) is an important chemical compound also known as Barium (2+) dibromide or Barium bromide anhydrous . It appears as a white solid which is soluble in water and is toxic in aqueous form .

Synthesis Analysis

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:Molecular Structure Analysis

Barium bromide crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . Each barium ion is surrounded by eight bromide ions and each bromide ion is surrounded by eight barium ions .Chemical Reactions Analysis

In aqueous solution, barium bromide behaves as a simple salt. It reacts with the sulfate salts to produce a solid precipitate of barium sulfate . Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .Physical and Chemical Properties Analysis

Barium Bromide is a white crystalline solid that is soluble in water . It has a melting point of 857 degrees Celsius and a boiling point of 1835 degrees Celsius . The density of the barium bromide formula is 4.78 g/cm3 .Applications De Recherche Scientifique

Imagerie médicale

Bromure de baryum: est utilisé comme précurseur du sulfate de baryum, qui est un agent de contraste radiographique en imagerie médicale . Une bouillie de sulfate de baryum, connue sous le nom de « repas baryté », est ingérée par les patients pour enrober la paroi du tube digestif. Cela améliore la visibilité du tube sous imagerie aux rayons X, permettant un meilleur diagnostic des troubles.

Traitement photographique

Dans le domaine de la photographie, le This compound sert de précurseur aux produits chimiques utilisés dans le traitement photographique . Il est impliqué dans la création de papier et de film photographiques, où il contribue à la couche sensible à la lumière qui capture les images.

Purification du radium

Historiquement, le This compound a joué un rôle important dans la purification du radium par un procédé appelé cristallisation fractionnée, mis au point par Marie Curie . Cette méthode a été cruciale pour obtenir du radium pur pour la recherche et l’utilisation médicale.

Fabrication d’autres bromures

Le this compound est utilisé dans la synthèse d’autres composés bromés . En raison de sa réactivité avec divers éléments et composés, il agit comme intermédiaire dans la production d’une large gamme de bromures ayant des applications diverses dans l’industrie et la recherche.

Production de phosphores

This compound: est utilisé dans la production de phosphores . Les phosphores sont des substances qui présentent le phénomène de luminescence. Ce sont des composants essentiels de diverses technologies d’affichage, notamment les lampes fluorescentes et les tubes cathodiques.

Synthèse chimique

En recherche chimique, le This compound est utilisé comme réactif dans la synthèse de divers composés chimiques . Ses propriétés le rendent adapté à une utilisation dans différents types de réactions chimiques, contribuant à l’avancement des sciences chimiques.

Recherche sur la sécurité et la manipulation

En raison de sa nature toxique, la recherche sur la manipulation et l’élimination sécuritaires du This compound est essentielle . Cette recherche est essentielle pour élaborer des protocoles afin d’atténuer les risques associés à son utilisation dans diverses applications.

Études d’impact environnemental

Des études sur l’impact environnemental du This compound et de ses composés sont cruciales pour comprendre ses effets sur les écosystèmes . Ces études aident à évaluer les risques potentiels et à formuler des directives pour son utilisation écologiquement sûre.

Safety and Hazards

Orientations Futures

Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging. Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

Mécanisme D'action

Target of Action

Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .

Mode of Action

Barium bromide is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .

Biochemical Pathways

It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .

Pharmacokinetics

As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.

Result of Action

The primary result of barium bromide action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.

Action Environment

The action of barium bromide can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Barium bromide can be achieved through the reaction of Barium carbonate with Hydrobromic acid.", "Starting Materials": [ "Barium carbonate", "Hydrobromic acid" ], "Reaction": [ "Add Barium carbonate to a solution of Hydrobromic acid in a reaction flask", "Heat the reaction mixture to 60-70°C and stir for several hours", "Allow the mixture to cool and filter off any precipitate formed", "Evaporate the filtrate to dryness to obtain Barium bromide as a white powder" ] } | |

Numéro CAS |

10553-31-8 |

Formule moléculaire |

BaBr2 |

Poids moléculaire |

297.13 g/mol |

Nom IUPAC |

barium(2+);dibromide |

InChI |

InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |

Clé InChI |

NKQIMNKPSDEDMO-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Ba+2] |

SMILES canonique |

[Br-].[Br-].[Ba+2] |

| 10553-31-8 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of barium bromide?

A1: Barium bromide has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.

Q2: Can you describe the coordination environment of barium in barium bromide dihydrate?

A3: Neutron diffraction studies on barium bromide dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]

Q3: What are the spectroscopic characteristics of barium bromide?

A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in barium bromide-containing materials.

Q4: What is a notable application of barium bromide in analytical chemistry?

A5: Barium bromide is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of barium bromide precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]

Q5: How does barium bromide contribute to the study of the hydrogen + oxygen reaction?

A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with barium bromide. [] This research suggests that the barium bromide surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []

Q6: Can barium bromide form double salts?

A7: Yes, barium bromide can form double salts. One example is the formation of barium 2-ketolactobionate barium bromide double salt. This compound is notable as the first reported crystalline barium bromide salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of barium bromide and barium silicide containing a novel cyclotrisilicide unit. []

Q7: What are the potential applications of europium-doped barium bromide in materials science?

A8: Europium-doped barium bromide shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into barium bromide nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]

Q8: How does the presence of barium bromide impact the solubility of other compounds?

A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing barium bromide provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.

Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using barium bromide?

A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating barium bromide (BaBr2) with thermal neutrons. []

Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in barium bromide solutions?

A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous barium bromide solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []

Q11: How does the stability of barium bromide vary with different solvents?

A13: While the provided research doesn't explicitly address the stability of barium bromide in various solvents, one study examines the volumetric and viscometric properties of barium bromide solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of barium bromide in these specific solvent systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)

![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)